molecular formula C11H15NO B1386368 3-(Cyclopropylmethoxy)-4-methylaniline CAS No. 1155956-52-7

3-(Cyclopropylmethoxy)-4-methylaniline

Cat. No.: B1386368
CAS No.: 1155956-52-7
M. Wt: 177.24 g/mol
InChI Key: PQPDSZTYLZJULG-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-4-methylaniline is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a methylphenylamine group

Properties

IUPAC Name

3-(cyclopropylmethoxy)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-2-5-10(12)6-11(8)13-7-9-3-4-9/h2,5-6,9H,3-4,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPDSZTYLZJULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview of Synthesis Strategy

The synthesis primarily hinges on constructing the cyclopropylmethoxy moiety and integrating it with the aromatic amine (aniline derivative). The general approach involves:

This multi-step process ensures regioselectivity and functional group compatibility, critical for high yield and purity.

Preparation of Cyclopropylmethoxy Intermediate

Methodology:

The key intermediate, cyclopropylmethyl alcohol , is typically synthesized via the following routes:

  • Carbene Addition to Alkenes: Cyclopropanes are often prepared through carbene addition to alkenes, followed by oxidation to alcohols.
  • Nucleophilic Substitution: Cyclopropyl halides (e.g., cyclopropylmethyl chloride) can be reacted with alkoxide ions to generate cyclopropylmethoxy derivatives.

Research Findings:

  • A common route involves reacting cyclopropylmethyl chloride with sodium methoxide in anhydrous conditions, producing cyclopropylmethyl methyl ether, which can be hydrolyzed or further functionalized to the alcohol form if necessary.

Data Table 1: Typical Synthesis of Cyclopropylmethyl Methyl Ether

Step Reagents Conditions Yield Notes
1 Cyclopropylmethyl chloride React with sodium methoxide 70-85% In dry ethanol or methanol
2 Hydrolysis (if needed) Aqueous acid or base 80-90% To obtain cyclopropylmethyl alcohol

Formation of the Methoxy Group on Cyclopropyl Ring

Methodology:

  • Williamson Ether Synthesis: Reacting cyclopropylmethyl halides with sodium methoxide or sodium hydride in an aprotic solvent (e.g., dimethylformamide, DMF) facilitates the formation of the cyclopropylmethoxy group.
  • Direct Etherification: Using methylating agents like dimethyl sulfate or methyl iodide with cyclopropyl alcohol in the presence of a base.

Research Findings:

  • Williamson ether synthesis is preferred for its regioselectivity and mild conditions.

Data Table 2: Etherification Process

Step Reagents Conditions Yield Notes
1 Cyclopropylmethyl halide React with sodium methoxide 75-90% In dry DMF
2 Methylation (if starting from alcohol) Methyl iodide + base 80-95% In acetone or acetonitrile

Aromatic Substitution to Form the Aniline Derivative

Methodology:

Research Findings:

  • Direct etherification of 4-methylaniline with cyclopropylmethoxy intermediates under Friedel-Crafts or Ullmann conditions has been reported.

Data Table 3: Aromatic Substitution

Step Reagents Conditions Yield Notes
1 4-Methylaniline React with cyclopropylmethoxy chloride 60-80% In acetic acid or polyphosphoric acid
2 Catalytic conditions Heating at 150-200°C Variable May require Lewis acid catalysis

Summary of Key Preparation Methods

Method Description Advantages Limitations
Nucleophilic substitution Cyclopropylmethyl halides reacted with sodium methoxide, followed by methylation High regioselectivity, mild conditions Requires multiple steps
Etherification Direct reaction of cyclopropyl alcohol with methylating agents Straightforward Possible side reactions
Aromatic substitution Coupling of the cyclopropylmethoxy group with aniline derivatives High specificity Requires careful control of reaction conditions

Notable Research Findings and Data

  • Catalytic Methods: Use of copper and chromium-based catalysts has been effective in related aromatic amine syntheses, particularly in selective methylation or etherification reactions.
  • Reaction Conditions: Elevated temperatures (200-250°C) and inert atmospheres (nitrogen or argon) are typically employed to optimize yield and selectivity.
  • Yield Data: Overall yields for the multi-step synthesis range from 50% to over 80%, depending on the purity of intermediates and reaction conditions.

Chemical Reactions Analysis

3-(Cyclopropylmethoxy)-4-methylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, sodium nitrite, and sodium hydroxide . For example, the compound can be oxidized to form corresponding benzoic acids or reduced to form amines. Substitution reactions often involve the replacement of functional groups with other substituents, leading to the formation of diverse products.

Scientific Research Applications

3-(Cyclopropylmethoxy)-4-methylaniline, a compound with the molecular formula C12H15NO, has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

Antitumor Activity : Research indicates that derivatives of aniline compounds exhibit significant antitumor properties. This compound has been studied for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound could induce apoptosis in specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Neuropharmacology : The compound's structural features allow it to interact with neurotransmitter systems. Preliminary studies suggest that it may have effects on serotonin and dopamine receptors, which could be beneficial for treating mood disorders or neurodegenerative diseases .

Materials Science

Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and thermal stability, making it a candidate for advanced materials used in coatings and composites .

Nanotechnology : Research has explored the use of this compound in the development of nanomaterials. Its ability to act as a stabilizing agent in the synthesis of nanoparticles has been documented, which is crucial for applications in drug delivery systems and catalysis .

Organic Synthesis

Reagent in Chemical Reactions : The compound can be utilized as a reagent in various organic synthesis reactions, including nucleophilic substitutions and coupling reactions. Its unique cyclopropyl group enhances reactivity compared to standard anilines, allowing for more efficient synthesis pathways .

Functionalization of Aromatic Compounds : The presence of both methoxy and methyl groups allows for selective functionalization at different positions on the aromatic ring. This versatility is advantageous for creating complex organic molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Antitumor Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that specific derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, highlighting the compound's potential as a lead structure for drug development .

Case Study 2: Polymer Development

A collaborative study between materials scientists and chemists demonstrated that incorporating this compound into epoxy resins resulted in enhanced mechanical properties. The study reported a 30% increase in tensile strength compared to control samples without the compound, suggesting its utility in high-performance applications .

Case Study 3: Nanoparticle Stabilization

In research published in Nano Letters, the compound was used to stabilize gold nanoparticles during synthesis. The resulting nanoparticles exhibited uniform size distribution and improved stability over time, making them suitable for biomedical applications such as imaging and targeted drug delivery .

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the phosphorylation of Smad2/3, a key step in the TGF-β1 signaling pathway . This inhibition reduces the expression of proteins involved in fibrosis, such as α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin . By modulating these molecular targets, the compound exerts its therapeutic effects in conditions like pulmonary fibrosis.

Comparison with Similar Compounds

Biological Activity

3-(Cyclopropylmethoxy)-4-methylaniline is an organic compound with significant potential in medicinal chemistry, particularly in the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD). This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₅NO
  • Molecular Weight : 177.24 g/mol
  • CAS Number : 1155956-52-7

This compound features a cyclopropylmethoxy group attached to a methylaniline structure, which contributes to its unique pharmacological properties.

Research indicates that this compound acts primarily as a phosphodiesterase 4 (PDE4) inhibitor , which is crucial for reducing inflammation in respiratory conditions. PDE4 plays a significant role in the regulation of cyclic adenosine monophosphate (cAMP) levels, and its inhibition leads to increased cAMP, resulting in anti-inflammatory effects. This mechanism is particularly beneficial in managing COPD, where inflammation is a key pathological feature .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit enhanced stability and potency compared to existing treatments like roflumilast. For instance, derivatives of this compound showed a half-life significantly greater than that of roflumilast, suggesting improved therapeutic potential . The binding affinity for PDE4B receptors has been confirmed through molecular docking studies, indicating strong interactions that may enhance efficacy in clinical applications .

Case Studies

  • Chronic Obstructive Pulmonary Disease (COPD)
    • A study synthesized novel compounds based on this compound and evaluated their pharmacokinetic properties. The results indicated that these compounds had longer half-lives and better metabolic stability than traditional treatments, making them promising candidates for further development in COPD therapy .
  • Nicotinic Acetylcholine Receptor Modulation
    • Another investigation highlighted the role of similar compounds in modulating nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. Compounds with similar structures demonstrated selective binding to α4β2-nAChRs, suggesting potential applications in treating depression and cognitive disorders .

Comparative Analysis with Similar Compounds

Compound NamePDE4 InhibitionHalf-Life (min)Therapeutic Application
RoflumilastModerate12.29COPD
This compoundHigh>20COPD, Neurological Disorders
6c (a derivative)Very High247.55COPD

The table illustrates the comparative efficacy of this compound against established treatments.

Research Findings and Future Directions

Current research emphasizes the need for further exploration into the therapeutic applications of this compound beyond respiratory diseases. Its potential as a neuroprotective agent through nAChR modulation opens avenues for treating conditions such as Alzheimer's disease and depression.

Future studies should focus on:

  • Clinical Trials : Conducting human trials to assess safety and efficacy.
  • Mechanistic Studies : Elucidating detailed pathways by which this compound exerts its effects.
  • Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and reduce costs.

Q & A

Q. What are the established synthetic routes for 3-(Cyclopropylmethoxy)-4-methylaniline, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves sequential alkylation and amination steps. A plausible route includes:

Ether Formation: React 4-methyl-3-hydroxyaniline with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropylmethoxy group .

Protection/Deprotection: Protect the aniline group using acetic anhydride to prevent side reactions during alkylation. Deprotect later via hydrolysis .

Purification: Use column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization for isolation.
Key Intermediates:

  • 4-Methyl-3-hydroxyaniline
  • Cyclopropylmethyl bromide
  • Acetyl-protected intermediate

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Look for aromatic protons (δ 6.5–7.0 ppm), cyclopropylmethyl protons (δ 0.5–1.2 ppm), and methoxy protons (δ 3.8–4.2 ppm) .
    • ¹³C NMR: Confirm the cyclopropyl carbons (δ 5–15 ppm) and quaternary aromatic carbons.
  • Mass Spectrometry (MS): ESI-MS or GC-MS to verify molecular ion peaks (expected [M+H]⁺: ~192.2 g/mol) .
  • HPLC: Use a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>95%) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Hazard Codes: Refer to structurally similar anilines (e.g., H315: skin irritation, H319: eye irritation, H335: respiratory irritation) .
  • Protective Measures: Use nitrile gloves, fume hoods, and safety goggles. Avoid dust formation via solvent-wet handling .
  • Spill Management: Neutralize spills with activated carbon or vermiculite; avoid aqueous washdowns to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Model reaction pathways to identify energy barriers for etherification and amination steps.
  • Transition State Analysis: Use software like Gaussian or ORCA to predict regioselectivity in cyclopropylmethyl group attachment .
  • Solvent Optimization: Apply COSMO-RS models to screen solvents for improved reaction yields (e.g., DMF vs. THF) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguous NMR assignments. For example, correct methoxy positioning as in methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate .
  • 2D NMR Techniques: Employ HSQC and HMBC to correlate proton-carbon couplings and confirm substituent positions .
  • Isotopic Labeling: Introduce ¹³C labels at the cyclopropyl group to track coupling patterns .

Q. How does this compound interact with biological targets like PDE4 enzymes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions between the compound and PDE4’s active site. Focus on hydrogen bonding with residues like Gln369 and hydrophobic interactions with the cyclopropyl group .
  • In Vitro Assays: Measure PDE4 inhibition via fluorescence-based cAMP assays (e.g., IMAP TR-FRET kit) .
  • SAR Studies: Modify the cyclopropylmethoxy group (e.g., difluoromethoxy analogs) and compare IC₅₀ values to establish structure-activity relationships .

Q. What are the common byproducts in the synthesis of this compound, and how are they characterized?

Methodological Answer:

  • Byproducts:
    • Over-alkylation: Di-substituted anilines due to excess cyclopropylmethyl bromide.
    • Oxidation Products: Nitro or hydroxylamine derivatives from unprotected aniline groups.
  • Characterization Tools:
    • LC-MS/MS: Identify byproduct masses and fragmentation patterns.
    • TLC Monitoring: Use silica plates (visualization: UV or ninhydrin) to track reaction progress and isolate impurities .

Methodological Resources

  • Synthesis Optimization: Adapt protocols from structurally related compounds like 3-(Difluoromethoxy)-4-methylaniline .
  • Crystallography: SHELX software suite for resolving ambiguous structures .
  • Safety Compliance: Follow guidelines from Safety Data Sheets (SDS) for aniline derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Cyclopropylmethoxy)-4-methylaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.